molecular formula C16H21N3O4 B5487340 4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide

4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide

Cat. No.: B5487340
M. Wt: 319.36 g/mol
InChI Key: QKSZTTXPUKTCCB-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide is a complex organic compound that features a piperidine ring substituted with a methyl group, a nitrophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide typically involves multi-step organic reactionsThe nitrophenyl group is then added through a nitration reaction, and finally, the butanamide moiety is introduced via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions .

Scientific Research Applications

4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine and its methylated derivatives share structural similarities.

    Nitrophenyl compounds: Compounds containing nitrophenyl groups, such as nitrobenzene, have similar chemical properties.

    Butanamide derivatives: Compounds like N-phenylbutanamide share the butanamide moiety.

Uniqueness

4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12-8-10-18(11-9-12)16(21)7-6-15(20)17-13-2-4-14(5-3-13)19(22)23/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZTTXPUKTCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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